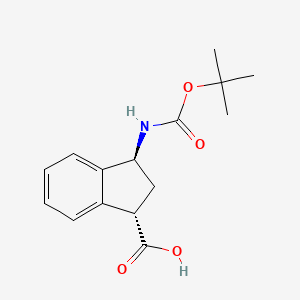(1S,3S)-3-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid
CAS No.:
Cat. No.: VC13834564
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H19NO4 |
|---|---|
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | (1S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-8-11(13(17)18)9-6-4-5-7-10(9)12/h4-7,11-12H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-,12-/m0/s1 |
| Standard InChI Key | QJJSDKYXKFGPBO-RYUDHWBXSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1C[C@@H](C2=CC=CC=C12)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC1CC(C2=CC=CC=C12)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(C2=CC=CC=C12)C(=O)O |
Introduction
Structural and Stereochemical Analysis
The compound belongs to the indene-carboxylic acid family, with the systematic IUPAC name (1S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-1-carboxylic acid. Its molecular formula is C15H19NO4, and it has a molecular weight of 277.31 g/mol . The indene scaffold consists of a benzene ring fused to a partially saturated cyclopentene ring, with substituents at the 1- and 3-positions: a carboxylic acid group at C1 and a Boc-protected amino group at C3 .
Stereochemical Significance
The (1S,3S) configuration confers distinct spatial arrangements that influence intermolecular interactions. X-ray crystallography of analogous indene derivatives reveals that the cis-configuration (as in this compound) stabilizes the bicyclic system through intramolecular hydrogen bonding between the amino and carboxylic acid groups . This stereochemistry is critical for biological activity, as demonstrated in kinase inhibitors where stereoisomers exhibit differing binding affinities .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H19NO4 |
| Molecular Weight | 277.31 g/mol |
| Stereochemistry | (1S,3S) |
| Functional Groups | Boc-protected amine, carboxylic acid |
| Chiral Centers | C1 and C3 |
Synthesis and Reaction Pathways
The synthesis of (1S,3S)-3-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid involves multi-step organic transformations.
Core Scaffold Construction
The indene ring is typically synthesized via Friedel-Crafts alkylation or Diels-Alder cyclization. For example, reacting cyclopentadiene with a substituted benzaldehyde derivative yields the bicyclic framework.
Functionalization Steps
-
Amino Group Introduction: The amine at C3 is introduced via nucleophilic substitution or reductive amination.
-
Boc Protection: The amine is protected using di-tert-butyl dicarbonate [(Boc)2O] in dichloromethane (DCM) with a base like triethylamine .
-
Carboxylic Acid Formation: Oxidation of a methyl or hydroxymethyl group at C1 using KMnO4 or Jones reagent yields the carboxylic acid.
Stereochemical Control
Asymmetric hydrogenation or chiral resolution techniques are employed to achieve the (1S,3S) configuration. For instance, catalytic hydrogenation with a Rhodium-(R)-BINAP complex selectively produces the desired stereoisomer .
Physicochemical Properties
The compound’s solubility and stability are influenced by its functional groups:
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid, but poorly soluble in water .
-
Stability: The Boc group enhances stability against metabolic degradation, making the compound suitable for prodrug designs .
Table 2: Experimental Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| LogP (Partition Coefficient) | Estimated 2.1 (Lipophilic) | |
| pKa (Carboxylic Acid) | ~4.2 |
Biological and Pharmacological Applications
Kinase Inhibition
Structural analogs of this compound, such as 2-amino-2,3-dihydro-1H-indene-5-carboxamides, exhibit potent inhibition of Discoidin Domain Receptor 1 (DDR1), a kinase implicated in fibrosis and cancer . The Boc group may modulate selectivity by preventing off-target interactions with tropomyosin receptor kinases (Trks) .
Structural Modifications
-
Fluoro-Substituted Analogs: Replacing hydrogen with fluorine at C4 enhances metabolic stability and bioavailability.
-
Chloro-Substituted Derivatives: Chlorine at C6 increases lipophilicity and membrane permeability .
Computational and Experimental Studies
Docking studies reveal that the carboxylic acid group forms hydrogen bonds with kinase active sites, while the indene scaffold occupies hydrophobic pockets . Molecular dynamics simulations predict that the (1S,3S) configuration minimizes steric clashes in DDR1 binding .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume